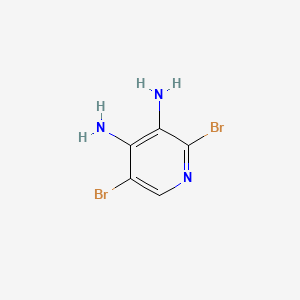

2,5-Dibromopyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTOXRACOCNQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697130 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-11-8 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromopyridine-3,4-diamine (CAS: 221241-11-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, pyridine-based structures form the backbone of numerous therapeutic agents and functional materials.[1] 2,5-Dibromopyridine-3,4-diamine, with its unique arrangement of reactive sites—two amine groups and two bromine atoms—on a pyridine core, stands out as a highly versatile and valuable building block.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of complex molecular architectures, particularly in the pharmaceutical industry.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. 2,5-Dibromopyridine-3,4-diamine is typically a solid at room temperature, with its reactivity and solubility influenced by the interplay of its amine and bromo substituents.[3]

| Property | Value | Source(s) |

| CAS Number | 221241-11-8 | [4][5] |

| Molecular Formula | C₅H₅Br₂N₃ | [4][5] |

| Molecular Weight | 266.92 g/mol | [4][5] |

| Appearance | Solid, may appear as an orange or brown-dark powder, or white flocculence | [3][6] |

| Melting Point | 217-218 °C (recrystallized from methanol) | [6] |

| Boiling Point | 395.7 ± 37.0 °C at 760 mmHg | [7] |

| Density | 2.2 ± 0.1 g/cm³ | [7] |

| Purity | Typically ≥ 98% | [2][4] |

Synthesis and Purification

The reliable synthesis of 2,5-Dibromopyridine-3,4-diamine is crucial for its use in further synthetic endeavors. The common route involves the direct bromination of 3,4-diaminopyridine.[6] The rationale behind this approach is the activation of the pyridine ring by the two amino groups, which directs the electrophilic substitution of bromine to the 2 and 5 positions.

Detailed Synthetic Protocol

A representative synthesis involves the reaction of 3,4-diaminopyridine with bromine in the presence of hydrobromic acid.[6] The hydrobromic acid serves to protonate the pyridine nitrogen, further influencing the regioselectivity of the bromination.

Step-by-Step Methodology:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,4-diaminopyridine and 48% hydrobromic acid is prepared.[6]

-

The mixture is heated to reflux with vigorous stirring.[6]

-

Bromine is added dropwise to the heated solution. The reaction temperature is a critical parameter to control, with procedures reporting temperatures ranging from 80°C to 135°C.[6]

-

After the addition of bromine is complete, the reaction mixture is heated for several hours (e.g., 5 to 16 hours) to ensure the completion of the dibromination.[6]

-

Upon cooling to room temperature, the reaction mixture is filtered.[6]

-

The collected solid is then carefully neutralized. This is a crucial step to deprotonate the amine groups and the pyridine nitrogen. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used until the pH is neutral to slightly basic (pH 7-8).[6]

-

To remove any unreacted bromine, the mixture can be washed with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[6]

-

The crude product is then collected by filtration and washed with water.[6]

-

Purification is typically achieved by recrystallization from a suitable solvent, such as methanol or a toluene:THF mixture, to yield the final product as a powder.[6] Column chromatography with an ethyl acetate/hexane solvent system can also be employed for further purification.[6]

Key Reactions and Applications in Medicinal Chemistry

The synthetic utility of 2,5-Dibromopyridine-3,4-diamine is extensive, primarily due to the orthogonal reactivity of its functional groups. The two bromine atoms are susceptible to a variety of cross-coupling reactions, while the adjacent diamine moiety is a precursor for the formation of fused heterocyclic systems.[2]

Formation of Fused Heterocycles

The ortho-diamine functionality is a key feature, enabling the construction of fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridines.[8] These structures are bioisosteres of purines and are prevalent in a wide range of biologically active molecules.[8][9]

Cyclocondensation with Aldehydes: In a common transformation, 2,5-Dibromopyridine-3,4-diamine can be reacted with various aldehydes in the presence of an oxidizing agent or under aerobic conditions to yield 2-substituted-6,9-dibromo-imidazo[4,5-b]pyridines.[10]

Cross-Coupling Reactions

The two bromine atoms at positions 2 and 5 serve as versatile handles for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][9] This allows for the strategic attachment of aryl, alkyl, and amino groups, respectively, to the pyridine core. The differential reactivity of the two bromine atoms can potentially be exploited for sequential functionalization.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 2,5-Dibromopyridine-3,4-diamine is typically achieved through a combination of spectroscopic methods.

| Technique | Observed Data | Source(s) |

| ¹H NMR | (Acetone-d₆, 300 MHz, δ/ppm): 7.65 (s, 1H), 5.54 (br, 2H), 4.66 (br, 2H) | [6] |

| (DMSO-d₆, 400 MHz, δ/ppm): 7.53 (s, 1H), 5.99 (s, 2H), 5.03 (s, 2H) | [6] | |

| (DMSO-d₆, 400 MHz, δ/ppm): 7.95 (s, 1H), 5.20 (brs, 4H) | [6] | |

| ¹³C NMR | (Acetone-d₆, 100 MHz, δ/ppm): 140.66, 140.45, 129.81, 128.30, 106.24 | [6] |

| (DMSO, 101 MHz, δ/ppm): 139.93, 139.13, 129.54, 126.67, 106.22 | [6] | |

| Mass Spec. | EI-MS m/z: [M+H]⁺ Cacld for C₅H₅Br₂N₃: 264.88, Found: 264.70 | [6] |

Note: Variations in reported NMR shifts can occur due to differences in solvents, concentration, and instrument calibration.

Safety, Handling, and Storage

General Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] Keep away from incompatible materials such as strong oxidizing agents.[12]

Troubleshooting and Optimization

Challenge: Incomplete bromination or the formation of mono-brominated or over-brominated byproducts.[14] Solution:

-

Reaction Time and Temperature: Carefully control the reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint.

-

Stoichiometry of Bromine: The amount of bromine used is a key factor. Precise control over the stoichiometry can minimize the formation of undesired products.

Challenge: Difficulty in purification. Solution:

-

Recrystallization Solvent: Experiment with different solvent systems for recrystallization to achieve the best purity and yield. The choice of solvent can significantly impact the removal of impurities.

-

Chromatography: If recrystallization is insufficient, column chromatography with a carefully selected eluent system can be an effective purification method.[6]

Conclusion

2,5-Dibromopyridine-3,4-diamine is a strategically important intermediate in organic synthesis, particularly for the construction of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. Its unique combination of reactive sites allows for a diverse range of chemical transformations, making it a valuable tool for chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.

References

- The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry. (2025). Vertex AI Search.

- 2,5-Dibromo-3,4-pyridinediamine | CAS#:221241-11-8. Chemsrc.

- 221241-11-8, 2,5-DibroMopyridine-3,4-diaMine Formula. ECHEMI.

- 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine. Moldb.

- CAS 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine. Synblock.

- Reaction of 2,5-dibromo-3,4-diaminopyridine 2 with metal cyanides (2.2 equiv).

- CAS 221241-11-8: 3,4-Pyridinediamine, 2,5-dibromo-. CymitQuimica.

- SAFETY D

- Exploring 2,5-Dibromopyridine-3,4-diamine: A Crucial Building Block for Innov

- SAFETY D

- SAFETY D

- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds.

- Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. Benchchem.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Vol. 11, No.3, 447-452, May-July, 2021. Heterocyclic Letters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 221241-11-8: 3,4-Pyridinediamine, 2,5-dibromo- [cymitquimica.com]

- 4. 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine - Moldb [moldb.com]

- 5. CAS 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine - Synblock [synblock.com]

- 6. echemi.com [echemi.com]

- 7. 2,5-Dibromo-3,4-pyridinediamine | CAS#:221241-11-8 | Chemsrc [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. heteroletters.org [heteroletters.org]

physical and chemical properties of 2,5-Dibromopyridine-3,4-diamine

An In-Depth Technical Guide to 2,5-Dibromopyridine-3,4-diamine: Properties, Synthesis, and Applications

Introduction

2,5-Dibromopyridine-3,4-diamine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with two bromine atoms and two adjacent amino groups, offers a rich platform for constructing complex molecular frameworks.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of reactive sites makes it an exceptionally versatile intermediate for creating novel pharmaceuticals and advanced materials.[1][2][3]

Molecular Structure and Identification

The structural arrangement of 2,5-Dibromopyridine-3,4-diamine, with its vicinal diamines and reactive bromine atoms, is central to its utility in synthetic chemistry.

-

Chemical Name: 2,5-Dibromopyridine-3,4-diamine[4]

-

Synonyms: 3,4-Diamino-2,5-dibromopyridine, 2,5-dibromo-3,4-pyridinediamine[4]

Caption: Reactivity pathways of 2,5-Dibromopyridine-3,4-diamine.

Experimental Protocol: Synthesis

The synthesis of 2,5-Dibromopyridine-3,4-diamine is typically achieved through the bromination of 3,4-diaminopyridine. [4]The following protocol is a representative example found in the literature.

Objective: To synthesize 2,5-Dibromopyridine-3,4-diamine from 3,4-diaminopyridine.

Materials:

-

3,4-diaminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol or Toluene/THF for recrystallization

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer and reflux condenser, combine 3,4-diaminopyridine with 48% aqueous hydrobromic acid. [4] * Causality: The HBr protonates the basic nitrogen atoms of the pyridine ring and amino groups, making the ring more electron-deficient and thus more susceptible to electrophilic bromination.

-

Bromination: Heat the mixture to reflux (around 100-110°C). Add bromine dropwise to the heated solution. [4]The reaction is then maintained at an elevated temperature (e.g., 110-135°C) for several hours (typically 5 hours or more) to ensure complete dibromination. [4] * Causality: The high temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur at the 2- and 5-positions, which are activated by the amino groups.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. The crude product often precipitates as a salt. Filter the mixture and wash the solid with water. [4]The filter cake is then carefully neutralized by basifying to pH 7-8 with a saturated aqueous solution of NaHCO₃ or Na₂CO₃. [4] * Causality: Neutralization deprotonates the amine and pyridine nitrogens, converting the product from its salt form to the free base, which has lower aqueous solubility and can be extracted.

-

Extraction: Extract the neutralized aqueous slurry with an organic solvent such as ethyl acetate (e.g., 3 x 200 mL). [4]5. Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. [4]6. Purification: The crude product can be purified by column chromatography (e.g., ethyl acetate/hexane) and/or recrystallization from a suitable solvent like methanol or a toluene:THF mixture to yield the final product as an orange or white solid. [4]

Caption: General workflow for the synthesis of 2,5-Dibromopyridine-3,4-diamine.

Applications in Research and Development

The unique structure of 2,5-Dibromopyridine-3,4-diamine makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of drug candidates. [2]Its ability to be elaborated into complex, fused heterocyclic systems is particularly relevant for the development of novel kinase inhibitors and other targeted therapies. [6]* Materials Science: The compound is used to create novel pyridine-based materials. For example, its dinitrile derivative is a precursor for pyridines fused with heterocyclic rings, which are of great interest for photovoltaic materials like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). [3][7]* Organic Synthesis: Beyond specific applications, it is a versatile building block for constructing highly substituted pyridine derivatives, which are a common motif in agrochemicals, dyes, and coordination chemistry. [1]

Safety and Handling

While a comprehensive safety data sheet (SDS) for 2,5-Dibromopyridine-3,4-diamine is not readily available in the search results, information on similar brominated pyridines provides guidance. [8][9][10]

-

Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation. [8]They can be harmful if swallowed or in contact with skin. [9]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations are readily accessible. [8] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. For powders, a dust mask (e.g., N95) is recommended. [8] * Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [11]

-

Conclusion

2,5-Dibromopyridine-3,4-diamine is a pivotal chemical intermediate whose value lies in its structural complexity and synthetic versatility. The strategic arrangement of its functional groups provides chemists with a powerful tool for the efficient construction of novel molecules with potential applications in medicine and materials science. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry. (2025). Google Cloud.

- 221241-11-8, 2,5-DibroMopyridine-3,4-diaMine Formula. ECHEMI.

- Reaction of 2,5-dibromo-3,4-diaminopyridine 2 with metal cyanides (2.2 equiv).

- 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine. Moldb.

- SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific.

- Exploring 2,5-Dibromopyridine-3,4-diamine: A Crucial Building Block for Innov

- 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532. PubChem.

- 2,5-Dibromopyridine 98 624-28-2. Sigma-Aldrich.

- SAFETY DATA SHEET - 2,5-Dibromopyridine. Fisher Scientific.

- SAFETY DATA SHEET - 2,3-Dibromopyridine. Fisher Scientific.

- SAFETY DATA SHEET - 2,5-Diaminopyridine. Fisher Scientific.

- CAS 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine. Synblock.

- 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI.

- 221241-11-8|2,5-Dibromopyridine-3,4-diamine|BLD Pharm. BLD Pharm.

- 2-Amino-5-bromopyridine-d3 physical and chemical properties. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine - Moldb [moldb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

A Technical Guide to the Synthesis of 2,5-Dibromopyridine-3,4-diamine from 3,4-Diaminopyridine

Abstract

This in-depth technical guide details a robust and validated methodology for the synthesis of 2,5-Dibromopyridine-3,4-diamine, a critical building block in the development of novel pharmaceuticals and advanced materials. Recognizing the challenges of direct bromination of 3,4-diaminopyridine due to regioselectivity issues, this guide presents a reliable one-step synthetic protocol utilizing hydrobromic acid and elemental bromine. The document provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step experimental procedure, characterization data, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure reproducible and high-yield outcomes.

Introduction: Strategic Importance of 2,5-Dibromopyridine-3,4-diamine

2,5-Dibromopyridine-3,4-diamine (CAS No. 221241-11-8) is a highly versatile synthetic intermediate.[1] Its unique structure, featuring two reactive amino groups and two bromine atoms on a pyridine core, offers a rich platform for chemical modification. The bromine atoms are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities.[1] The adjacent diamine moiety is a precursor for the formation of various heterocyclic systems, including imidazoles and pyrazines. This multi-functional nature makes it an invaluable component in the synthesis of complex molecular architectures for pharmaceuticals and materials science.[1]

The Synthetic Challenge: Regioselectivity in the Bromination of 3,4-Diaminopyridine

A direct, one-step synthesis of 2,5-Dibromopyridine-3,4-diamine from 3,4-diaminopyridine presents a significant regiochemical challenge. The two amino groups on the pyridine ring are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. In the case of 3,4-diaminopyridine, the positions ortho and para to the amino groups are 2, 5, and 6. Therefore, direct bromination under neutral or mildly acidic conditions would be expected to yield a complex mixture of mono- and di-brominated products, with a high probability of substitution at the 2- and 6-positions. Achieving selective bromination at the 2- and 5-positions requires a carefully controlled approach to modulate the reactivity of the pyridine ring and the electrophilicity of the brominating agent.

A Validated One-Step Synthetic Pathway

Despite the inherent challenges, a direct bromination of 3,4-diaminopyridine can be achieved with high regioselectivity and in good yield by conducting the reaction in a strong acidic medium, specifically 48% aqueous hydrobromic acid, with elemental bromine as the brominating agent. The acidic conditions protonate the pyridine nitrogen and likely one of the amino groups, which deactivates the ring towards electrophilic attack and helps to direct the bromination to the desired positions.

Overall Reaction Scheme

Caption: One-step synthesis of 2,5-Dibromopyridine-3,4-diamine.

Detailed Experimental Protocol

This protocol is based on established and improved literature methods.[2]

Materials and Equipment:

-

3,4-Diaminopyridine

-

48% Aqueous Hydrobromic Acid (HBr)

-

Bromine (Br₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,4-diaminopyridine (e.g., 2 g, 18.3 mmol) and 48% aqueous hydrobromic acid (30 mL).

-

Heating: Heat the mixture to 100°C with stirring.

-

Addition of Bromine: Once the reaction mixture reaches 100°C, add bromine (e.g., 2.5 mL) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, raise the temperature to 135°C and stir the reaction mixture for 5 hours.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. A precipitate may form.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is between 7 and 8. During this process, it is advisable to first add a saturated aqueous solution of Na₂S₂O₃ to quench any unreacted bromine. A yellow precipitate should form.

-

Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with distilled water.

-

Extraction (Alternative to Filtration): Alternatively, after neutralization, the aqueous layer can be extracted with ethyl acetate (3 x 200 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of toluene and THF (5:1 v/v) to afford 2,5-Dibromopyridine-3,4-diamine as a white flocculent solid.

| Parameter | Value | Reference |

| Starting Material | 3,4-Diaminopyridine | [2] |

| Reagents | Bromine, 48% HBr | [2] |

| Temperature | 100-135°C | [2] |

| Reaction Time | 5 hours | [2] |

| Workup | Neutralization, Filtration/Extraction | [2] |

| Purification | Recrystallization | [2] |

| Expected Yield | 50-71% | [2] |

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the regioselectivity lies in the reaction conditions.

Caption: Proposed mechanism for the dibromination of 3,4-diaminopyridine.

-

Ring Deactivation: In the highly acidic medium of 48% HBr, the pyridine nitrogen is protonated. This protonation significantly deactivates the pyridine ring towards electrophilic attack by withdrawing electron density inductively.

-

Electrophilic Attack: Despite the deactivation, the amino groups are still sufficiently activating to allow for bromination. The electrophile, Br₂, attacks the electron-rich positions. The protonated ring structure directs the substitution to the 2- and 5-positions. The formation of the sigma complex (Wheland intermediate) is a key step.[3]

-

Rearomatization: A proton is lost from the sigma complex to restore the aromaticity of the pyridine ring, resulting in the brominated product. This process occurs sequentially at the 5- and 2-positions to yield the final dibrominated product.

Characterization of 2,5-Dibromopyridine-3,4-diamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.53 (s, 1H), 5.99 (s, 2H), 5.03 (s, 2H) | [2] |

| ¹³C NMR (DMSO, 101 MHz) | δ 139.93, 139.13, 129.54, 126.67, 106.22 | [2] |

| Appearance | White flocculent solid | [2] |

Safety and Handling

Caution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

3,4-Diaminopyridine: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.

-

48% Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Handle with extreme care in a fume hood.

-

N-Bromosuccinimide (NBS): Although not used in this specific protocol, it is a common alternative brominating agent. It is an irritant and should be handled with care. It can decompose over time to release bromine.[4][5]

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of 2,5-Dibromopyridine-3,4-diamine from 3,4-diaminopyridine is a feasible and reproducible process when conducted under controlled, strongly acidic conditions. This guide provides a detailed and validated protocol, along with mechanistic insights and safety precautions, to enable researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

- The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry. (2025-12-28).

- 221241-11-8, 2,5-DibroMopyridine-3,4-diaMine Formula - ECHEMI.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available from: [Link]

-

N-Bromosuccinimide - Wikipedia. Available from: [Link]

- N-Bromosuccinimide. (2019-07-06).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibromopyridine-3,4-diamine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dibromopyridine-3,4-diamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, robust experimental protocols, and an exploration of the underlying chemical principles.

Introduction

2,5-Dibromopyridine-3,4-diamine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block for more complex heterocyclic systems necessitates unambiguous structural characterization.[1] NMR spectroscopy stands as a primary analytical technique for the definitive structural confirmation of such organic molecules in solution.[2] This guide presents and interprets the ¹H and ¹³C NMR data, offering insights into the influence of the diamino and dibromo substituents on the pyridine ring's electronic environment.

Molecular Structure and NMR Data

The structural framework of 2,5-Dibromopyridine-3,4-diamine, with its unique substitution pattern, gives rise to a distinct set of signals in its NMR spectra. The presence of two bromine atoms and two amine groups significantly influences the chemical shifts of the remaining aromatic proton and the carbon atoms of the pyridine ring.

dot graph "2_5_Dibromopyridine_3_4_diamine_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "N1" [label="N", pos="1.3,-0.75!"]; "C2" [label="C", pos="0,-1.5!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="-1.3,0.75!"]; "C5" [label="C", pos="1.3,0.75!"]; "Br1" [label="Br", pos="2.6,1.5!"]; "Br2" [label="Br", pos="-2.6,-1.5!"]; "N2" [label="N", pos="-2.6,1.5!"]; "N3" [label="N", pos="0,-3!"];

"C1" -- "C5"; "C5" -- "N1"; "N1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C1"; "C5" -- "Br1"; "C3" -- "Br2"; "C4" -- "N2"; "C2" -- "N3"; }

Caption: Molecular structure of 2,5-Dibromopyridine-3,4-diamine.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimentally obtained ¹H and ¹³C NMR data for 2,5-Dibromopyridine-3,4-diamine in two common deuterated solvents, DMSO-d₆ and Acetone-d₆.

Table 1: ¹H NMR Data for 2,5-Dibromopyridine-3,4-diamine

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| DMSO-d₆ | 7.53 | s | 1H | H-6 |

| 5.99 | s | 2H | NH₂ | |

| 5.03 | s | 2H | NH₂ | |

| Acetone-d₆ | 7.65 | s | 1H | H-6 |

| 5.54 | br | 2H | NH₂ | |

| 4.66 | br | 2H | NH₂ |

Data sourced from ECHEMI synthesis documentation.[2]

Table 2: ¹³C NMR Data for 2,5-Dibromopyridine-3,4-diamine

| Solvent | Chemical Shifts (δ) ppm |

| DMSO-d₆ | 139.93, 139.13, 129.54, 126.67, 106.22 |

| Acetone-d₆ | 140.66, 140.45, 129.81, 128.30, 106.24 |

Data sourced from ECHEMI synthesis documentation.[2]

Interpretation of NMR Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of 2,5-Dibromopyridine-3,4-diamine is characterized by its simplicity, a direct consequence of the molecule's substitution pattern.

-

Aromatic Region: A single singlet is observed in the aromatic region (7.53 ppm in DMSO-d₆ and 7.65 ppm in Acetone-d₆). This signal corresponds to the lone proton at the C-6 position of the pyridine ring. The singlet multiplicity arises from the absence of adjacent protons for spin-spin coupling. The downfield chemical shift is characteristic of protons attached to an aromatic system.[3]

-

Amine Protons: Two distinct signals are observed for the amine protons. In DMSO-d₆, these appear as sharp singlets at 5.99 and 5.03 ppm, each integrating to two protons. In Acetone-d₆, these signals are broader and located at 5.54 and 4.66 ppm. The broadness of amine proton signals is common and is influenced by factors such as hydrogen bonding, solvent, and the rate of proton exchange.[4][5] The presence of two separate signals for the two NH₂ groups suggests that they are in different chemical environments, likely due to restricted rotation or different hydrogen bonding interactions with the solvent.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,5-Dibromopyridine-3,4-diamine, five distinct carbon signals are expected, and this is consistent with the experimental data.

The assignment of these signals can be predicted based on the electronic effects of the substituents:

-

Bromine Substitution: Bromine atoms typically cause a downfield shift on the carbon to which they are attached.[6]

-

Amine Substitution: Amino groups are electron-donating and generally cause an upfield shift (shielding) of the attached carbon and other carbons in the ring through resonance.[7]

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a deshielding of the adjacent (alpha) carbons.[8]

A definitive assignment of each carbon signal would necessitate further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[9] However, a tentative assignment can be proposed based on known substituent effects on pyridine rings. The signals at 106.22 ppm (DMSO-d₆) and 106.24 ppm (Acetone-d₆) are likely due to the carbons bearing the bromine atoms. The remaining signals correspond to the carbons attached to the amine groups and the carbon adjacent to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 2,5-Dibromopyridine-3,4-diamine.

dot digraph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; "prep_1" [label="Weigh 5-10 mg of sample"]; "prep_2" [label="Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6)"]; "prep_3" [label="Transfer to a clean 5 mm NMR tube"]; "prep_1" -> "prep_2" -> "prep_3"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; "acq_1" [label="Insert sample into spectrometer"]; "acq_2" [label="Lock on solvent deuterium signal and shim"]; "acq_3" [label="Acquire 1H spectrum (e.g., 16 scans)"]; "acq_4" [label="Acquire 13C spectrum (e.g., 1024 scans)"]; "acq_1" -> "acq_2" -> "acq_3" -> "acq_4"; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; "proc_1" [label="Fourier transform the FID"]; "proc_2" [label="Phase correct the spectrum"]; "proc_3" [label="Calibrate chemical shifts using solvent peak"]; "proc_4" [label="Integrate 1H signals"]; "proc_1" -> "proc_2" -> "proc_3" -> "proc_4"; }

"prep_3" -> "acq_1" [label="Prepared Sample"]; "acq_4" -> "proc_1" [label="Raw Data (FID)"]; "proc_4" -> "Final Spectrum" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,5-Dibromopyridine-3,4-diamine. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry vial.[11] Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[12] The sample height in the tube should be approximately 4-5 cm.[13]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[13]

-

Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved NMR signals.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.[14]

-

A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative spectra of small molecules.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Conclusion

The ¹H and ¹³C NMR spectra of 2,5-Dibromopyridine-3,4-diamine provide definitive evidence for its chemical structure. The simplicity of the ¹H NMR spectrum, with a single aromatic proton signal, and the five distinct signals in the ¹³C NMR spectrum are in complete agreement with the proposed molecular framework. The chemical shifts are significantly influenced by the electronic effects of the bromine and amine substituents, offering valuable insights for chemists working with related heterocyclic systems. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality NMR data for this and similar compounds, ensuring accuracy and reproducibility in research and development settings.

References

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

PMC - NIH. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

-

Omics. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

(n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Retrieved from [Link]

-

BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Retrieved from [Link]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

-

(n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

(2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

(n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends in halogen induced NMR chemical shift increments ∆δ as a.... Retrieved from [Link]

-

Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th... Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. mdpi.com [mdpi.com]

mass spectrometry analysis of 2,5-Dibromopyridine-3,4-diamine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dibromopyridine-3,4-diamine

Authored By: A Senior Application Scientist

Introduction: The Analytical Imperative for 2,5-Dibromopyridine-3,4-diamine

2,5-Dibromopyridine-3,4-diamine is a pivotal building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with two bromine atoms and two vicinal amino groups, offers a versatile platform for constructing complex molecular frameworks through various cross-coupling and cyclization reactions.[1][3] The precise characterization of this and related molecules is not merely an academic exercise; it is a critical quality control step that underpins the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final products.

Mass spectrometry stands as an indispensable analytical technique for the unambiguous identification and structural elucidation of 2,5-Dibromopyridine-3,4-diamine. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the nuances of sample preparation, ionization methodologies, and the interpretation of the resulting mass spectra. We will explore the characteristic isotopic patterns and predictable fragmentation pathways that serve as a molecular fingerprint for this important synthetic intermediate.

Fundamental Principles: Isotopic Abundance and Ionization

A salient feature in the mass spectrum of any brominated compound is the distinctive isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4][5] Consequently, a molecule containing two bromine atoms, such as 2,5-Dibromopyridine-3,4-diamine, will exhibit a characteristic triplet of peaks for the molecular ion cluster (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[4][5] This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule.

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired information. For a molecule like 2,5-Dibromopyridine-3,4-diamine, which possesses basic nitrogen atoms, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are generally preferred for their ability to produce protonated molecular ions [M+H]⁺ with minimal fragmentation, thus providing clear molecular weight information.[6][7] Electron Ionization (EI), a harder ionization technique, can also be employed and is particularly useful for inducing fragmentation to aid in structural elucidation.[8]

Visualizing the Analyte

Caption: Key properties of 2,5-Dibromopyridine-3,4-diamine.

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a robust methodology for the analysis of 2,5-Dibromopyridine-3,4-diamine using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

Sample Preparation

-

Objective: To prepare a solution of the analyte at a suitable concentration for LC-MS analysis, ensuring complete dissolution and freedom from particulate matter.

-

Procedure:

-

Accurately weigh approximately 1 mg of 2,5-Dibromopyridine-3,4-diamine.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration in the range of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

-

Liquid Chromatography Parameters

-

Objective: To achieve chromatographic separation of the analyte from potential impurities and ensure its delivery to the mass spectrometer as a sharp peak.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry Parameters (Positive ESI Mode)

-

Objective: To optimize the mass spectrometer settings for the sensitive detection of the protonated molecular ion of 2,5-Dibromopyridine-3,4-diamine.

-

Typical Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Range: m/z 50-500.

-

Workflow Visualization

Caption: The theoretical 1:2:1 isotopic distribution for the [M+H]⁺ ion of 2,5-Dibromopyridine-3,4-diamine.

Fragmentation Pathways

While soft ionization techniques minimize fragmentation, some in-source fragmentation can occur, and tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation patterns. The fragmentation of pyridine derivatives is influenced by the positions of substituents on the ring. [9][10]For 2,5-Dibromopyridine-3,4-diamine, several fragmentation pathways can be postulated:

-

Loss of a Bromine Radical: A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical. [11]This would result in a fragment ion with a single bromine atom, which would itself exhibit a characteristic 1:1 isotopic doublet.

-

Loss of Ammonia (NH₃): The amino groups can be lost as neutral ammonia, particularly after protonation.

-

Ring Cleavage: Fission of the pyridine ring can also occur, though this typically requires higher collision energies. [9][12]

Plausible Fragmentation Cascade

Caption: A simplified diagram showing potential primary fragmentation pathways for protonated 2,5-Dibromopyridine-3,4-diamine.

Safety and Handling

As with any chemical analysis, appropriate safety precautions must be taken. While a specific safety data sheet (SDS) for 2,5-Dibromopyridine-3,4-diamine should always be consulted, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [13][14]Therefore, it is imperative to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The mass spectrometric analysis of 2,5-Dibromopyridine-3,4-diamine is a powerful and essential tool for its characterization. By leveraging appropriate sample preparation, chromatographic separation, and ionization techniques, one can obtain high-quality mass spectra. The interpretation of these spectra, with a keen focus on the distinctive isotopic pattern imparted by the two bromine atoms and an understanding of the potential fragmentation pathways, allows for the confident identification and structural confirmation of this valuable synthetic intermediate. This analytical rigor is fundamental to ensuring the quality and reliability of research and development in the chemical and pharmaceutical industries.

References

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- (2025). The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry. Leading Chemical Supplier.

- Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Grisdale, P. J., & D'Silva, T. D. J. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(15), 2429-2432.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2–15.

- (n.d.).

-

PubChem. (n.d.). 2,5-Dibromopyridin-3-amine. Retrieved from [Link]

- Fisher Scientific. (2025).

- Chemistry LibreTexts. (2023).

- (n.d.). Analytical Methods. Toxicological Profile for Pyridine.

- Fisher Scientific. (2025).

- BenchChem. (n.d.). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine.

- Desprez, F., et al. (2017). Ionization of pyridine: Interplay of orbital relaxation and electron correlation. The Journal of Chemical Physics, 146(24), 244307.

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- ResearchGate. (n.d.).

- Ziyaev, A. A., et al. (2021). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2021(2), M1229.

- Angene Chemical. (2021).

- (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- (n.d.). Ionization Methods in Organic Mass Spectrometry. University of California, Riverside.

- Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(11), 1025-1036.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- NIST. (n.d.). 2,6-Pyridinediamine. In NIST Chemistry WebBook.

-

PubChem. (n.d.). 2,5-Pyridinediamine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. as.uky.edu [as.uky.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

spectroscopic characterization of 2,5-Dibromopyridine-3,4-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromopyridine-3,4-diamine

Introduction

2,5-Dibromopyridine-3,4-diamine (CAS No: 221241-11-8) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine core functionalized with two bromine atoms and two adjacent amine groups, makes it a versatile precursor for synthesizing complex molecular frameworks, including novel pharmaceuticals and organic electronic materials.[1][2] The precise arrangement of these functional groups allows for a multitude of chemical transformations, such as cross-coupling and condensation reactions.

Given its role as a critical starting material, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of 2,5-Dibromopyridine-3,4-diamine. We will delve into the practical methodologies and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights to ensure analytical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2,5-Dibromopyridine-3,4-diamine, ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the substitution pattern on the pyridine ring and the presence of the amine groups.

Expert Insights: The Choice of Solvent

The choice of NMR solvent is critical. Due to the presence of two amine groups, which contain labile protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of forming hydrogen bonds with the N-H protons, which slows their exchange rate and often allows them to be observed as distinct, albeit sometimes broad, signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Dibromopyridine-3,4-diamine and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Summary & Interpretation

Table 1: NMR Spectroscopic Data for 2,5-Dibromopyridine-3,4-diamine in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.53 | Singlet (s) | 1H | Aromatic H at C6 |

| ~5.99 | Broad Singlet (s) | 2H | -NH₂ at C3 or C4 | |

| ~5.03 | Broad Singlet (s) | 2H | -NH₂ at C4 or C3 | |

| ¹³C | ~139.93 | Singlet | - | C4-NH₂ |

| ~139.13 | Singlet | - | C6-H | |

| ~129.54 | Singlet | - | C3-NH₂ | |

| ~126.67 | Singlet | - | C2-Br | |

| ~106.22 | Singlet | - | C5-Br |

Data sourced from ECHEMI.[3]

-

¹H NMR Interpretation: The spectrum is characterized by a sharp singlet around 7.53 ppm, corresponding to the single proton on the pyridine ring at the C6 position. The two amine groups appear as two distinct broad singlets at approximately 5.99 and 5.03 ppm.[3] Their broadness is characteristic of amine protons, and their distinct chemical shifts indicate that they are in different chemical environments, which is consistent with the ortho-diamine substitution pattern.

-

¹³C NMR Interpretation: The proton-decoupled ¹³C spectrum shows five distinct signals, confirming the five unique carbon atoms in the pyridine ring. The signals are assigned based on known substituent effects in pyridine systems. The carbons bonded to the electronegative bromine atoms (C2 and C5) are found at distinct chemical shifts, as are the carbons bonded to the amine groups (C3 and C4) and the sole carbon bearing a hydrogen (C6).[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for verifying the molecular weight and elemental composition of a compound. For halogenated molecules like 2,5-Dibromopyridine-3,4-diamine, MS also provides a characteristic isotopic pattern that serves as a definitive signature.

Expert Insights: Ionization Technique and Isotopic Patterns

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The most telling feature will be the isotopic cluster produced by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule with two bromine atoms will thus exhibit three main peaks:

-

M: Containing two ⁷⁹Br atoms.

-

M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Containing two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, providing conclusive evidence for the presence of two bromine atoms.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Data Summary & Interpretation

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₅H₅Br₂N₃ | [3] |

| Calculated Exact Mass | 264.8850 Da | [3][4] |

| Observed Ion [M+H]⁺ | ~265.8923 m/z | [3][4] |

| Isotopic Peaks | m/z, m/z+2, m/z+4 | - |

| Relative Intensities | ~1:2:1 | - |

-

Interpretation: The high-resolution mass spectrum will show a cluster of peaks centered around m/z 265.89 for the [M+H]⁺ ion. The experimentally determined exact mass should match the calculated value within a few parts per million (ppm), confirming the elemental formula C₅H₅Br₂N₃. The presence of the characteristic 1:2:1 isotopic pattern for the [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ ions provides unequivocal proof of the dibrominated structure.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Key Vibrational Modes

For 2,5-Dibromopyridine-3,4-diamine, the most diagnostic region of the IR spectrum is between 3200 and 3500 cm⁻¹. This region corresponds to N-H stretching vibrations. The presence of sharp or broad bands here is a clear indication of the amine groups. Other important regions include the aromatic C=C and C=N stretching region (1500-1650 cm⁻¹) and the C-Br stretching region in the fingerprint area (typically < 700 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition: Clamp the sample to ensure good contact with the ATR crystal. Acquire a background spectrum (of the empty crystal) first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Data Summary & Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Pyridine Ring |

| 700 - 500 | C-Br Stretch | Bromo-substituent |

Vibrational frequencies are general ranges and can be influenced by the specific molecular environment and hydrogen bonding.[5][6]

-

Interpretation: The IR spectrum should prominently display absorption bands in the N-H stretching region (3450-3250 cm⁻¹), confirming the diamine functionality. The presence of bands corresponding to aromatic ring stretches further supports the pyridine core structure. A C-Br stretching frequency is expected at lower wavenumbers, although it can sometimes be difficult to assign definitively in the complex fingerprint region.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 2,5-dibromopyridine-3,4-diamine (C5H5Br2N3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and formula of 2,5-Dibromopyridine-3,4-diamine

An In-depth Technical Guide to 2,5-Dibromopyridine-3,4-diamine

This guide provides a comprehensive technical overview of 2,5-Dibromopyridine-3,4-diamine (CAS No. 221241-11-8), a pivotal heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic intermediates. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and experimental evidence.

Molecular Identity and Structural Framework

2,5-Dibromopyridine-3,4-diamine is a highly functionalized pyridine derivative. Its structure is characterized by a central pyridine ring substituted with two bromine atoms at positions 2 and 5, and two amine groups at positions 3 and 4. This specific arrangement of electron-withdrawing bromine atoms and electron-donating ortho-diamine groups imparts a unique electronic character and steric environment, making it a highly versatile and reactive intermediate in organic synthesis.[1][2]

The molecular formula for this compound is C₅H₅Br₂N₃ .[3][4] Its canonical SMILES representation is C1=C(C(=C(C(=N1)Br)N)N)Br.[5][6]

Caption: Molecular structure of 2,5-Dibromopyridine-3,4-diamine.

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance reported variably as a white, orange, or yellow-to-brown powder, likely dependent on purity and the method of recrystallization.[3][7] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 221241-11-8 | [3][4][8] |

| Molecular Formula | C₅H₅Br₂N₃ | [3][4][6] |

| Molecular Weight | 266.92 g/mol | [4][8][9] |

| Exact Mass | 264.885010 u | [3] |

| Melting Point | 217-218 °C (from methanol) 190-193 °C | [3][6] |

| Density | 2.2 ± 0.1 g/cm³ | [3][10] |

| Flash Point | 193.1 ± 26.5 °C | [3] |

| Refractive Index | 1.739 | [3] |

| XLogP3 | 1.2 | [3] |

Note on Melting Point Discrepancy: The variation in reported melting points may stem from different crystallization solvents or the presence of minor impurities. Researchers should consider purifying the material if the melting point is critical for their application.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of 2,5-Dibromopyridine-3,4-diamine is most commonly achieved via the direct bromination of 3,4-diaminopyridine. This reaction is an electrophilic aromatic substitution. The amino groups at the C3 and C4 positions are strongly activating and ortho-, para-directing. The pyridine nitrogen is deactivating, particularly towards substitution at the C2 and C6 positions. By performing the reaction in a strong acid like hydrobromic acid (HBr), the pyridine nitrogen is protonated, further deactivating the ring but also helping to control the reaction's regioselectivity. The bromine atoms are directed to the C2 and C5 positions, which are ortho and para to the activating amine groups.

Caption: General workflow for the synthesis of 2,5-Dibromopyridine-3,4-diamine.

Detailed Experimental Protocol

The following protocol is a synthesis of methods reported in the literature.[3]

Materials:

-

3,4-Diaminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess bromine)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol or Toluene/THF for recrystallization

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 eq) in 48% aqueous HBr.

-

Bromination: Heat the mixture to a temperature between 80°C and 110°C. Add bromine (approx. 2.5-3.0 eq) dropwise via the dropping funnel, maintaining the reaction temperature. Causality Note: Dropwise addition under heating is crucial to control the exothermic reaction and prevent the formation of over-brominated by-products.[11]

-

Reaction Monitoring: Stir the reaction mixture vigorously at the elevated temperature for 5 to 16 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. b. Filter the crude salt and wash it with a small amount of cold water. c. Carefully neutralize the filtered solid or the entire reaction mixture by adding saturated NaHCO₃ or 10% Na₂CO₃ solution until the pH is approximately 7-8. Self-Validation: Effervescence will be observed. The product will precipitate as a solid as it is deprotonated to the free base. d. If the initial reaction mixture is neutralized directly, quench any remaining bromine with a saturated Na₂S₂O₃ solution before basification. e. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: a. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the solid by column chromatography (e.g., ethyl acetate/hexane) or by recrystallization from a suitable solvent such as methanol or a toluene/THF mixture to yield the final product.[3]

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

| Method | Solvent | Observed Signals (δ / ppm or m/z) | Source(s) |

| ¹H NMR | DMSO-d₆ | 7.53 (s, 1H, C6-H), 5.99 (s, 2H, NH₂), 5.03 (s, 2H, NH₂) | [3] |

| Acetone-d₆ | 7.65 (s, 1H, C6-H), 5.54 (br, 2H, NH₂), 4.66 (br, 2H, NH₂) | [3] | |

| ¹³C NMR | DMSO-d₆ | 139.93, 139.13, 129.54, 126.67, 106.22 | [3] |

| MS (EI) | - | [M+H]⁺ Calculated: 264.88, Found: 264.70 | [3] |

Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The singlet at ~7.5-7.6 ppm corresponds to the single proton on the pyridine ring. The two distinct broad signals for the amine protons indicate that they are in different chemical environments, which is consistent with the ortho-diamine structure. The mass spectrometry data confirms the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

2,5-Dibromopyridine-3,4-diamine is a cornerstone intermediate due to its multiple reactive sites.[1]

-

Cross-Coupling Reactions: The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. This allows for the precise and modular installation of a wide variety of carbon and nitrogen-based substituents.[1]

-

Cyclization Reactions: The vicinal diamine groups are ideal for condensation reactions with dicarbonyl compounds, phosgene derivatives, or other bifunctional electrophiles to construct fused heterocyclic rings, such as imidazoles or pyrazines. This is a powerful strategy for building complex polycyclic scaffolds found in many biologically active molecules.

-

Cyanation Reactions: The bromine atoms can be displaced by cyanide nucleophiles, typically using copper(I) cyanide. This has been demonstrated in the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile, a precursor for pyrido-1,2,5-chalcogenadiazoles, which are of interest for their electronic properties and potential use in photovoltaic materials.[12][13]

Caption: Key synthetic transformations of 2,5-Dibromopyridine-3,4-diamine.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable precursor in several high-value R&D areas:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of drug candidates for a wide range of diseases.[2] The ability to build complex, substituted pyridopyrimidine scaffolds, for example, has been leveraged to explore novel anti-diabetic and anti-inflammatory agents.[14] The aminopyridine core is a well-known pharmacophore.[15]

-

Agrochemicals: The halogenated pyridine structure is a common motif in pesticides and herbicides, where it can contribute to enhanced biological activity.[6]

-

Materials Science: As mentioned, derivatives of this compound are being investigated as precursors to novel organic electronic materials, such as those used in photovoltaics, due to their tunable electronic properties.[12][13]

Safety and Handling

Hazard Identification: While a specific, comprehensive safety data sheet for 2,5-Dibromopyridine-3,4-diamine is not readily available, data from closely related compounds like 2,5-dibromopyridine suggest that it should be handled with care.[16] It may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[6][16]

Recommended Precautions:

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is often 2-8°C.[10]

References

-

PubChemLite. (n.d.). 2,5-dibromopyridine-3,4-diamine. Retrieved from [Link]

-

Chem-Space. (2025). The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,5-dibromo-3,4-diaminopyridine 2 with metal cyanides (2.2 equiv). Retrieved from [Link]

-

Chem-Space. (n.d.). Exploring 2,5-Dibromopyridine-3,4-diamine: A Crucial Building Block for Innovation. Retrieved from [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,5-Dibromo-3,4-pyridinediamine | CAS#:221241-11-8. Retrieved from [Link]

- Heterocyclic Letters. (2021). A simple and efficient protocol for the synthesis of 2-amino-5-bromopyridine. Vol. 11, No. 3, 447-452.

- Al-omaish, A. et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC, NIH.

-

Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. CAS 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine - Synblock [synblock.com]

- 5. PubChemLite - 2,5-dibromopyridine-3,4-diamine (C5H5Br2N3) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. 221241-11-8 | 2,5-Dibromopyridine-3,4-diamine - Moldb [moldb.com]

- 9. 2,5-Dibromopyridine-3,4-diamine - [sigmaaldrich.com]

- 10. 2,5-Dibromo-3,4-pyridinediamine | CAS#:221241-11-8 | Chemsrc [chemsrc.com]

- 11. heteroletters.org [heteroletters.org]

- 12. researchgate.net [researchgate.net]